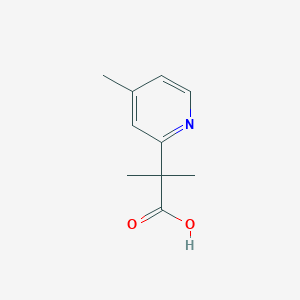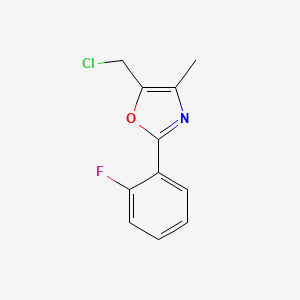
5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group, a fluorophenyl group, and a methyl group attached to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
科学的研究の応用
5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
5-(Chloromethyl)-2-phenyl-4-methyl-1,3-oxazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-(Bromomethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole: Contains a bromine atom instead of chlorine, which can influence its chemical properties.
5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole: Contains a chlorine atom instead of fluorine, which may alter its electronic properties.
Uniqueness
The presence of the fluorine atom in 5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole imparts unique electronic and steric properties, making it distinct from other similar compounds. This can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C11H9ClFNO |
|---|---|
分子量 |
225.64 g/mol |
IUPAC名 |
5-(chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H9ClFNO/c1-7-10(6-12)15-11(14-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 |
InChIキー |
GGRMRJGYLYTWTC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


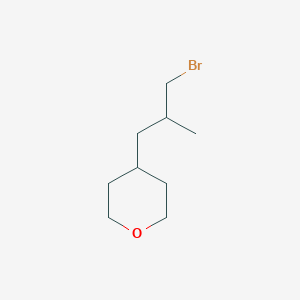
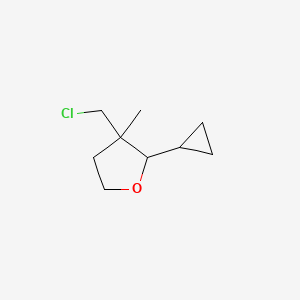
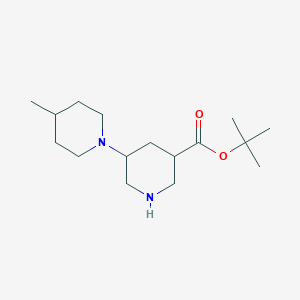


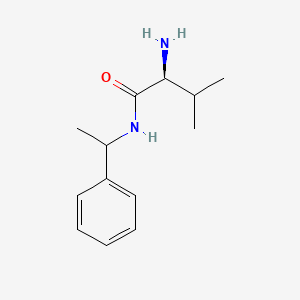
![2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13189392.png)

![4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13189399.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)

![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B13189422.png)
